Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium is a chemical compound that belongs to the class of organic magnesium compounds. It is characterized by the presence of two 4-oxo-4H-1-benzopyran-2-carboxylato ligands coordinated to a central magnesium ion. This compound exhibits potential biological activity and is utilized in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while reduction reactions may produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst or reagent in organic synthesis reactions, facilitating the formation of various organic compounds.
Biology: The compound exhibits potential biological activity and is studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include:
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)calcium
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)zinc
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)copper
Uniqueness
What sets bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium apart from similar compounds is its unique coordination with magnesium, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94246-72-7 |
---|---|
Molekularformel |
C20H10MgO8 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
magnesium;4-oxochromene-2-carboxylate |
InChI |
InChI=1S/2C10H6O4.Mg/c2*11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;/h2*1-5H,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
XWAZDAVIEVMSPP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.